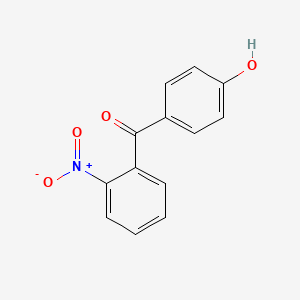
SnPPIX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme. This compound has been studied extensively for its antiviral, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin protoporphyrin IX can be synthesized through various methods. One common approach involves the reaction of protoporphyrin IX with tin chloride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of tin protoporphyrin IX involves scaling up the laboratory synthesis methods. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tin protoporphyrin IX undergoes several types of chemical reactions, including:
Oxidation: Tin protoporphyrin IX can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving tin protoporphyrin IX include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tin protoporphyrin IX depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Tin protoporphyrin IX has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of metalloporphyrins and their interactions with other molecules.
Biology: Tin protoporphyrin IX is employed in studies investigating the role of heme oxygenase-1 in various biological processes.
Medicine: The compound has shown promise as an antiviral agent, capable of inactivating viruses such as Dengue and Yellow Fever by targeting their viral envelopes.
Wirkmechanismus
The primary mechanism of action of tin protoporphyrin IX involves the inhibition of heme oxygenase-1 (HO-1). By inhibiting this enzyme, tin protoporphyrin IX prevents the degradation of heme into biliverdin, carbon monoxide, and free iron. This inhibition can lead to various biological effects, including reduced inflammation and antiviral activity . The compound’s ability to interact with viral envelopes and disrupt their structure further enhances its antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Tin protoporphyrin IX is often compared with other metalloporphyrins, such as cobalt protoporphyrin IX (CoPPIX) and heme. While all these compounds share a similar tetrapyrrole ring structure, tin protoporphyrin IX is unique in its potent inhibition of heme oxygenase-1 and its broad-spectrum antiviral activity . Other similar compounds include:
Cobalt protoporphyrin IX (CoPPIX): Another metalloporphyrin with antiviral properties, but with different metal ion coordination.
Heme: The natural substrate of heme oxygenase-1, which also exhibits some antiviral activity.
Eigenschaften
Molekularformel |
C34H46Cl2N4O4Sn |
|---|---|
Molekulargewicht |
764.4 g/mol |
IUPAC-Name |
3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
MZSHOUBPOPUIIO-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
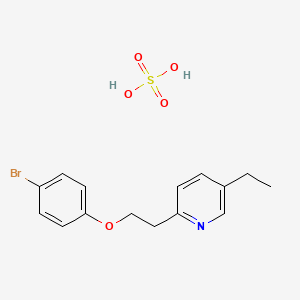
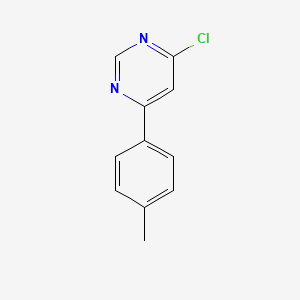
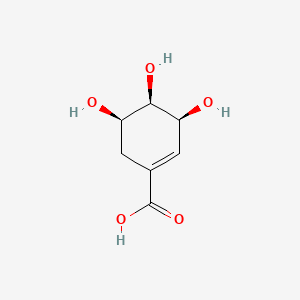
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
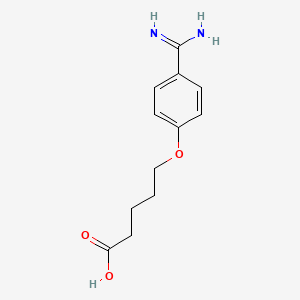
![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

